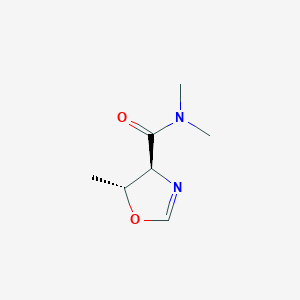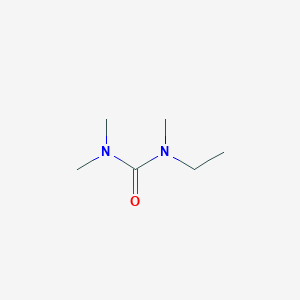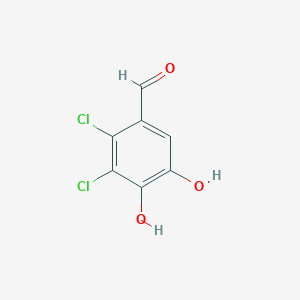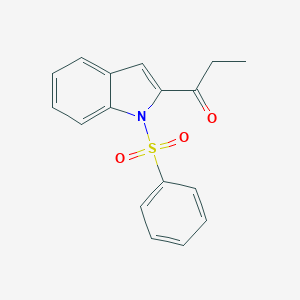
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, NS-398 can reduce inflammation and pain. In addition to its use as an anti-inflammatory agent, NS-398 has also been studied for its potential applications in cancer research.
作用机制
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole selectively inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can reduce inflammation and pain. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
生化和生理效应
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to inhibit platelet aggregation, reduce fever, and protect against ischemia-reperfusion injury (damage caused by the restoration of blood flow to tissue after a period of ischemia).
实验室实验的优点和局限性
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool. It is highly selective for COX-2, which allows for the study of the specific effects of COX-2 inhibition. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is relatively stable and can be easily synthesized in the laboratory. However, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole also has some limitations. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and nitric oxide synthase, which can complicate the interpretation of experimental results.
未来方向
There are several areas of future research that could be pursued with 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. One area of interest is the potential use of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole as a therapeutic agent for neurodegenerative diseases. Another area of interest is the development of more selective COX-2 inhibitors based on the structure of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. Finally, further studies are needed to better understand the off-target effects of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop strategies to minimize these effects.
In conclusion, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2. It has been extensively studied for its potential applications in cancer research and has also been shown to have potential therapeutic applications in neurodegenerative diseases. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool, but also has some limitations. Future research will be needed to fully understand the potential of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop more selective COX-2 inhibitors based on its structure.
合成方法
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(phenylsulfonyl)-1H-indole with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The resulting product can then be converted to 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole through a series of chemical reactions.
科学研究应用
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
121963-51-7 |
|---|---|
产品名称 |
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole |
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-[1-(benzenesulfonyl)indol-2-yl]propan-1-one |
InChI |
InChI=1S/C17H15NO3S/c1-2-17(19)16-12-13-8-6-7-11-15(13)18(16)22(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
InChI 键 |
FXVAXHRMJADBAN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
同义词 |
2-(1-OXOPROPYL)-1-(PHENYLSULFONYL)-1H-INDOLE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



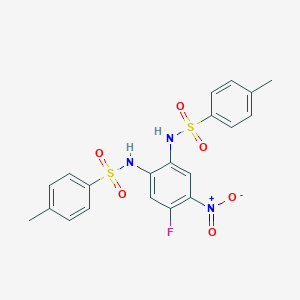


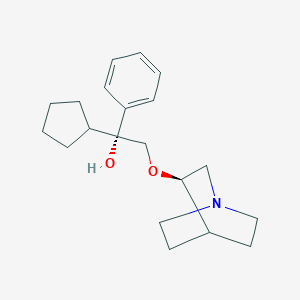


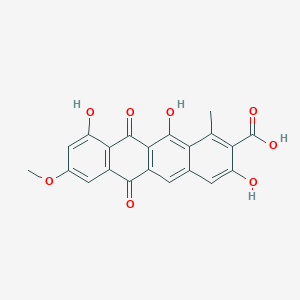
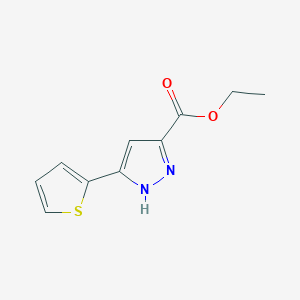
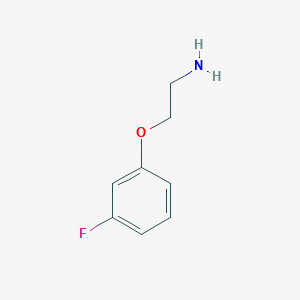
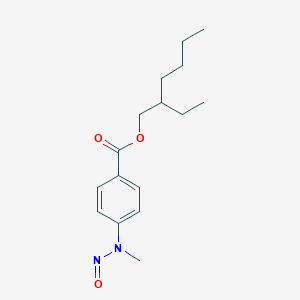
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
